molecular formula C20H20ClNO4 B062549 Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester CAS No. 178870-09-2

Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester

Cat. No. B062549
M. Wt: 373.8 g/mol
InChI Key: HMKTWSFUMBEBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is commonly known as CP-94,253, and it has been found to exhibit a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of CP-94,253 involves its binding to the kappa opioid receptor. This binding prevents the activation of the receptor and thus reduces the perception of pain. CP-94,253 has also been found to exhibit some activity at the mu opioid receptor, but its selectivity for the kappa receptor is much greater.

Biochemical And Physiological Effects

CP-94,253 has been found to exhibit a range of biochemical and physiological effects. In addition to its pain-reducing properties, it has also been found to have some anti-inflammatory activity. It has also been shown to have some effects on the cardiovascular system, including the reduction of blood pressure and heart rate.

Advantages And Limitations For Lab Experiments

One of the major advantages of CP-94,253 for lab experiments is its selectivity for the kappa opioid receptor. This allows researchers to study the effects of kappa receptor activation or inhibition without the confounding effects of other receptors. However, one limitation of CP-94,253 is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are many potential future directions for research on CP-94,253. One area of interest is its potential use as a therapeutic agent for pain management. Another area of research could be its use in the treatment of inflammatory diseases. Additionally, further studies could be conducted to explore its effects on other systems in the body, such as the immune system.

Synthesis Methods

The synthesis of CP-94,253 involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxybenzoyl chloride to form the corresponding amide. This amide is then reacted with cyclopentyl chloroformate to yield the cyclopentyl ester of CP-94,253.

Scientific Research Applications

CP-94,253 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research has been its use as a selective antagonist for the kappa opioid receptor. This receptor is involved in the modulation of pain perception, and CP-94,253 has been found to be effective in reducing pain in animal models.

properties

CAS RN

178870-09-2

Product Name

Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester

Molecular Formula

C20H20ClNO4

Molecular Weight

373.8 g/mol

IUPAC Name

cyclopentyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C20H20ClNO4/c1-25-18-9-5-4-8-15(18)19(23)22-13-10-11-17(21)16(12-13)20(24)26-14-6-2-3-7-14/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,22,23)

InChI Key

HMKTWSFUMBEBMP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCC3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCC3

Other CAS RN

178870-09-2

synonyms

cyclopentyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.